N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-9-4-6-18-10(8-9)16-13(20)11(14(18)21)12(19)15-5-7-17(2)3/h4,6,8,20H,5,7H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTQQRHHMOEUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCN(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[1,2-a]pyrimidine core.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit notable antitumor properties. In particular, N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been studied for its ability to inhibit cancer cell proliferation.
Mechanism of Action
The compound is believed to act by interfering with cellular signaling pathways involved in tumor growth. Specifically, it may inhibit the activity of protein kinases that are crucial for cancer cell survival and proliferation.
Pharmacological Applications
Local Anesthesia
The compound has potential applications as a local anesthetic due to its ability to block nerve conduction. The dimethylamino group is known to enhance lipophilicity, which can improve the compound's penetration through biological membranes.
Analgesic Properties
In addition to its anesthetic effects, studies have suggested that this compound may possess analgesic properties, making it a candidate for pain management therapies.
Antimicrobial Effects
Recent studies have shown that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Data Tables
Case Studies
Case Study 1: Antitumor Efficacy
A study published in Medicinal Chemistry evaluated the antitumor efficacy of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent antitumor activity.
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested against common bacterial strains responsible for infections. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for Staphylococcus aureus, showcasing its potential as a therapeutic agent in combating bacterial infections.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidine Derivatives: Compounds with similar core structures but different functional groups.
Dimethylaminoethyl Derivatives: Compounds with the dimethylaminoethyl group attached to different core structures.
Uniqueness
N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups and the pyrido[1,2-a]pyrimidine core
Biological Activity
N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a pyrido[1,2-a]pyrimidine core. The presence of a dimethylamino group enhances its solubility and biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colon cancer), MDA-MB-231 (breast cancer).
- Mechanism : Induction of apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15 | Apoptosis induction |
| MDA-MB-231 | 12 | ROS accumulation |
Antibacterial Activity
The compound also exhibits antibacterial effects against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 256 µg/mL, indicating moderate antibacterial activity .
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| E. coli | 256 | Moderate |
| S. aureus | 256 | Moderate |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, thereby disrupting cell cycle progression.
- Oxidative Stress Induction : By increasing ROS levels, the compound promotes oxidative stress, leading to cellular damage and apoptosis.
- Antimicrobial Action : The presence of the pyrimidine moiety contributes to its ability to disrupt bacterial cell wall synthesis.
Case Studies
Several case studies highlight the efficacy of this compound in various experimental settings:
- Study on Colon Cancer Cells : A study conducted by researchers demonstrated that treatment with the compound resulted in a significant reduction in cell viability in HCT116 cells after 48 hours, with an IC50 value of 15 µM. The study concluded that the compound acts through apoptosis induction mechanisms involving mitochondrial dysfunction .
- Antibacterial Efficacy : In another study focused on bacterial infections, the compound was tested against clinical isolates of E. coli and S. aureus. Results indicated that it inhibited bacterial growth effectively at concentrations correlating with its MIC values, suggesting potential for development as an antibacterial agent .
Q & A
Q. What methodological approaches are recommended for validating the synthesis of this compound?
To confirm successful synthesis, employ 1H NMR spectroscopy to analyze aromatic proton shifts in the pyrido-pyrimidine core, which typically appear as deshielded signals due to electron-withdrawing effects . Elemental analysis should match theoretical values (C, H, N within ±0.4%). For purity assessment, use HPLC with a C18 column and UV detection at 254 nm, ensuring ≥98% purity .
Q. Which in vivo models are suitable for preliminary evaluation of its biological activity?
The acetic acid-induced writhing test is a validated model for assessing analgesic activity. Administer the compound intraperitoneally at 10–50 mg/kg, with indomethacin (10 mg/kg) as a positive control. Measure writhes over 20 minutes post-acetic acid injection; a ≥30% reduction indicates potential activity .
Q. How can solubility and stability be optimized for in vitro assays?
Use DMSO for initial stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for working concentrations. For stability, conduct accelerated degradation studies under varied pH (1.2–9.0), temperatures (4°C–40°C), and light exposure. Monitor via HPLC to identify degradation products .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR)?
Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO/LUMO energies) of the pyrido-pyrimidine core and its substituents. Coupled with molecular docking (e.g., AutoDock Vina), identify key binding interactions with targets like cyclooxygenase-2 (COX-2). Compare results with bioisosteric analogs (e.g., 4-hydroxyquinolin-2-ones) to validate SAR trends .
Q. What strategies address discrepancies in NMR spectral data during characterization?
If aromatic proton signals deviate from expected patterns, re-examine solvent effects (e.g., use deuterated DMSO for better resolution) and confirm sample purity. Compare with synthesized derivatives (e.g., N-benzyl analogs) to isolate substituent-specific shifts. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling networks .
Q. How can reaction pathways be optimized using computational design?
Utilize quantum chemical reaction path searches (e.g., GRRM17) to identify low-energy intermediates in the pyrido-pyrimidine cyclization step. Pair with microkinetic modeling to predict optimal conditions (e.g., ethanol reflux at 80°C, 12 hours). Validate experimentally by tracking yields via LC-MS .
Q. What methodologies improve pharmacokinetic properties without compromising activity?
Modify the dimethylaminoethyl side chain to enhance solubility: Introduce polar groups (e.g., hydroxyl) or replace with morpholine. Assess logP changes via shake-flask assays (octanol/water) and permeability using Caco-2 monolayers. Retain the 8-methyl group, critical for COX-2 selectivity, as shown in SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
